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Compound of Interest

Compound Name: 1-Dodecanesulfonyl chloride

Cat. No.: B160556

Spectroscopic Data of 1-Dodecanesulfonyl
Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
dodecanesulfonyl chloride (CAS No. 13450-79-0), a key intermediate in organic synthesis
and drug development. This document is intended for researchers, scientists, and
professionals in the pharmaceutical and chemical industries, offering detailed information on its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics.

Executive Summary

1-Dodecanesulfonyl chloride is a long-chain aliphatic sulfonyl chloride. Its molecular formula
is C12H25CIlO2S, and it has a molecular weight of 268.84 g/mol . The spectroscopic data
presented herein provides critical information for the structural elucidation and quality control of
this compound. This guide includes tabulated NMR, IR, and MS data, detailed experimental
protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-dodecanesulfonyl chloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 1-Dodecanesulfonyl Chloride

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.55 Triplet 2H -CH2-SOClI

~1.85 Multiplet 2H -CHz2-CH2-S0OCl

~1.25-1.40 Multiplet 18H -(CH2)e-

~0.88 Triplet 3H -CHs

Table 2: Predicted 13C NMR Data for 1-Dodecanesulfonyl Chloride

Chemical Shift (ppm) Assignment
~63.0 -CH2-SOClI
~31.9 -(CH2)n-
~29.6 -(CH2)n-
~29.5 -(CH2)n-
~29.3 -(CH2)n-
~29.0 -(CH2)n-
~28.5 -(CH2)n-
~24.8 -CH2-CH2-S0O2ClI
~22.7 -(CH2)n-
~14.1 -CHs

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 1-Dodecanesulfonyl Chloride
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Wavenumber (cm~?) Intensity Assignment

2925, 2854 Strong C-H stretch (alkane)
1467 Medium C-H bend (alkane)

1377 Strong S=0 stretch (asymmetric)
1167 Strong S=0 stretch (symmetric)
585 Strong S-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Dodecanesulfonyl Chloride (Electron lonization)

m/z Relative Intensity Assignment

[M]* (Molecular ion with 3>Cl/

268/270 Low _
37Cl isotopes)
169 Moderate [M - SOCI*
[SO2CI]* (with 35CI/27Cl
99/101 Moderate )
isotopes)
57 High [CaHo]*
43 High [CsH7]*

Experimental Protocols
NMR Spectroscopy

A sample of 1-dodecanesulfonyl chloride is dissolved in an appropriate deuterated solvent,
typically chloroform-d (CDCIs), in a 5 mm NMR tube. 1H and 3C NMR spectra are acquired on
a 400 MHz (or higher) spectrometer. For *H NMR, a standard pulse sequence is used with a
sufficient relaxation delay to ensure accurate integration. For 13C NMR, a proton-decoupled
sequence is typically employed to simplify the spectrum to single lines for each unique carbon
atom. Chemical shifts are referenced to the residual solvent peak or an internal standard such
as tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the neat liquid or solid sample is placed between two potassium bromide (KBr)
plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by
grinding the sample with KBr powder and pressing it into a transparent disk. The spectrum is
recorded over the range of 4000-400 cm~1. A background spectrum of the empty sample holder
(or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (El) source. A
small amount of the sample is introduced into the instrument, often via a direct insertion probe
or after separation by gas chromatography. The sample is vaporized and then bombarded with
a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The
resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and
detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1-dodecanesulfonyl chloride.
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Caption: Workflow for the spectroscopic analysis of 1-dodecanesulfonyl chloride.

 To cite this document: BenchChem. [Spectroscopic data of 1-Dodecanesulfonyl chloride
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160556#spectroscopic-data-of-1-dodecanesulfonyl-
chloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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